Bis(2-methylpropyl) (3-phenylallylidene)malonate
Description
Bis(2-methylpropyl) (3-phenylallylidene)malonate is an organic compound with the molecular formula C20H26O4 and a molecular weight of 330.41804 . This compound is known for its unique structure, which includes a malonate ester group and a phenylallylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
93820-05-4 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-[(E)-3-phenylprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C20H26O4/c1-15(2)13-23-19(21)18(20(22)24-14-16(3)4)12-8-11-17-9-6-5-7-10-17/h5-12,15-16H,13-14H2,1-4H3/b11-8+ |
InChI Key |
UYXJOXINCKDHDM-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Malonate Esters
The starting point is often diethyl malonate or a similar malonate ester, which undergoes alkylation to introduce the 2-methylpropyl (isobutyl) ester groups. The alkylation is typically performed by:
- Deprotonation of the malonate ester with a strong base such as sodium hydride (NaH) or potassium tert-butoxide.
- Reaction with an alkyl halide, specifically 2-methylpropyl bromide or iodide, under controlled stoichiometry to avoid over-alkylation.
A representative reaction condition is:
| Parameter | Condition |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) or THF |
| Alkyl halide | 2-Methylpropyl bromide or iodide |
| Temperature | Room temperature to 50 °C |
| Concentration | 0.5 to 1.0 M |
| Reaction time | 1 to 24 hours |
| Yield | 55-75% depending on conditions |
Lower concentration (0.5 M) and slight excess of malonate improve yield and reduce dialkylation byproducts.
Notes on Alkylation
- Using DMF as solvent generally gives better yields than THF.
- Stoichiometric control is critical to minimize dialkylated side products.
- The reaction mixture can become viscous, requiring careful stirring.
Introduction of the 3-Phenylallylidene Group
The 3-phenylallylidene substituent is introduced via condensation reactions involving the malonate ester or its derivatives and a suitable phenylallyl precursor.
Knoevenagel Condensation
A common method is the Knoevenagel condensation between the malonate ester and cinnamaldehyde or a related phenyl-substituted aldehyde:
- The malonate ester is deprotonated to form an enolate.
- The enolate attacks the aldehyde, forming an α,β-unsaturated malonate derivative.
- The reaction is typically catalyzed by weak bases such as piperidine or ammonium acetate in solvents like ethanol or acetic acid.
Alternative Methods
- Use of allyl halides (e.g., benzyl bromide derivatives) in SN2 reactions with malonate enolates to introduce the allyl group, followed by oxidation or further functionalization to form the allylidene moiety.
- Transition metal-catalyzed coupling reactions (e.g., palladium or gold catalysis) can be employed for more complex aryl-alkynyl malonate derivatives, though these are more specialized and less common for this compound.
Hydrolysis and Decarboxylation (If Applicable)
In some synthetic routes, after alkylation and condensation, hydrolysis and decarboxylation steps are performed to modify the ester groups or to convert esters into acids or other functional groups. However, for bis(2-methylpropyl) esters, these steps may be omitted to retain the ester functionality.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|
| 1. Malonate ester alkylation | Diethyl malonate, NaH, 2-methylpropyl bromide, DMF, rt | Introduce isobutyl ester groups | 55-75%, optimized at 0.5 M conc. |
| 2. Enolate formation | Base (e.g., piperidine, ammonium acetate) | Generate nucleophile for condensation | Efficient enolate formation |
| 3. Knoevenagel condensation | Cinnamaldehyde or phenylallyl aldehyde, ethanol, base | Form 3-phenylallylidene substituent | High yield, mild conditions |
| 4. Purification | Recrystallization or chromatography | Isolate pure product | High purity achievable |
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) (3-phenylallylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Bis(2-methylpropyl) (3-phenylallylidene)malonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) (3-phenylallylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(2-methylpropyl) (3-phenylallylidene)malonate include:
- Diethyl malonate
- Dimethyl malonate
- Diisopropyl malonate
Uniqueness
What sets this compound apart from these similar compounds is its unique phenylallylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other malonate derivatives may not be suitable .
Biological Activity
Bis(2-methylpropyl) (3-phenylallylidene)malonate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a malonate backbone with two 2-methylpropyl groups and a phenylallylidene substituent, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been noted that the compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The precise molecular targets are still under investigation, but it is believed that these interactions could lead to significant therapeutic effects in various conditions, including cancer and infectious diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Experimental Findings
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects on human cancer cell lines using the MTS assay. The results indicated that at a concentration of 100 µM, the compound inhibited cell viability significantly across multiple lines. The most potent derivative exhibited an IC50 value of approximately 60.70 µM against RKO cells .
- Mechanistic Insights :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line/Model | IC50 Value (µM) | Observed Effect |
|---|---|---|---|
| Study 1 | RKO | 60.70 | Significant inhibition of cell growth |
| Study 2 | HeLa | 78.72 | Induction of apoptosis |
| Study 3 | A-549 | Not specified | Antimicrobial activity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Bis(2-methylpropyl) (3-phenylallylidene)malonate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves Knoevenagel condensation between substituted malonates and aromatic aldehydes. Key steps include controlling reaction temperature (40–60°C) and using catalysts like piperidine or ammonium acetate. To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Validate product purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 25°C, 40°C, 60°C). Monitor degradation via UV-Vis spectroscopy (for conjugated systems) and gas chromatography (GC). Compare results against inert atmosphere storage (argon or nitrogen) to assess oxidative stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The compound’s ester groups may hydrolyze under acidic/basic conditions, releasing irritants. In case of skin contact, wash immediately with water and pH-neutral soap. For spills, adsorb with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic transitions and HOMO-LUMO gaps. Use software like Gaussian or ORCA to model substituent effects on conjugation length and absorption maxima. Validate predictions experimentally via UV-Vis and fluorescence spectroscopy .
Q. What experimental strategies resolve contradictions in reported catalytic activity of malonate derivatives?
- Methodological Answer : Replicate studies under standardized conditions (solvent, catalyst loading, temperature). Use kinetic analysis (e.g., Eyring plots) to compare activation parameters. Cross-reference with literature using systematic review frameworks (e.g., EPA’s LPS screening process) to identify overlooked variables like trace moisture or oxygen .
Q. How can researchers integrate this compound into membrane-based separation technologies?
- Methodological Answer : Functionalize polymer membranes (e.g., polyimide or cellulose acetate) with the compound via covalent grafting or physical blending. Test separation efficiency for organic solvents using pervaporation setups. Characterize membrane morphology via SEM and contact angle measurements .
Q. What methodologies validate the ecological impact of malonate derivatives in aqueous systems?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Measure chemical oxygen demand (COD) and use LC-MS to track degradation intermediates. For aquatic toxicity, perform Daphnia magna acute toxicity assays (48-hour EC) .
Methodological Frameworks
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Answer : Use a factorial design to vary substituents (e.g., electron-withdrawing/donating groups on the phenyl ring). Correlate structural changes with properties like solubility (logP measurements) or reactivity (kinetic studies). Apply multivariate analysis (PCA or PLS) to identify dominant SAR factors .
Q. What steps ensure reproducibility in synthesizing and testing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
